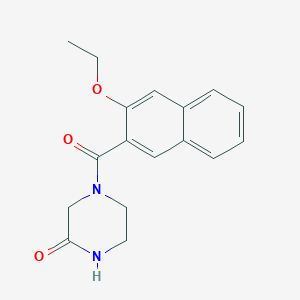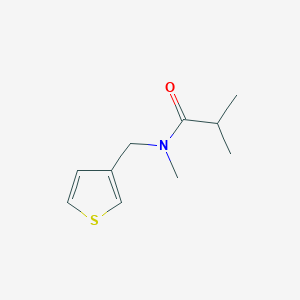
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine family. TMA-2 was first synthesized by a chemist named Sasha Shulgin in the 1960s, and it has since gained popularity among researchers for its potential applications in scientific research.
Mecanismo De Acción
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide is thought to act primarily on the 5-HT2A receptor, which is a subtype of the serotonin receptor. By binding to this receptor, N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide can activate a cascade of signaling pathways that ultimately lead to changes in neuronal activity and neurotransmitter release. This can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide are not well understood, but it is believed to have similar effects to other psychedelic compounds such as LSD and psilocybin. These effects may include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a long half-life, which means that its effects can be studied over an extended period of time. However, one limitation is that N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its potential role in neuroscience research, particularly in the study of neural plasticity and the mechanisms of learning and memory. Additionally, further studies are needed to better understand the biochemical and physiological effects of N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide and its potential risks and benefits.
Métodos De Síntesis
The synthesis of N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide involves the reaction of 2,4-dimethoxyphenylacetone with thiophen-3-ylmethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide in its pure form.
Aplicaciones Científicas De Investigación
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide has been used in scientific research to study its effects on the central nervous system. It is believed to act as a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This can lead to altered perception, mood, and cognition.
Propiedades
IUPAC Name |
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-8(2)10(12)11(3)6-9-4-5-13-7-9/h4-5,7-8H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOHEGXESFQGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


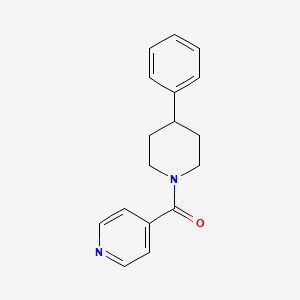
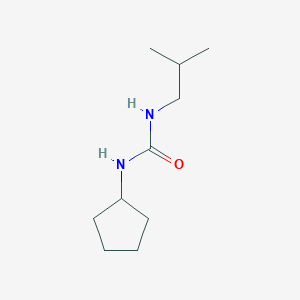
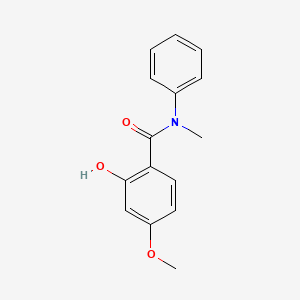
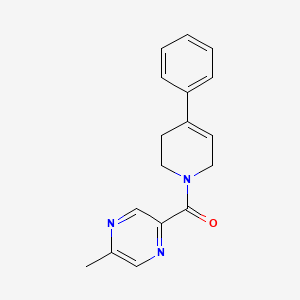


![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
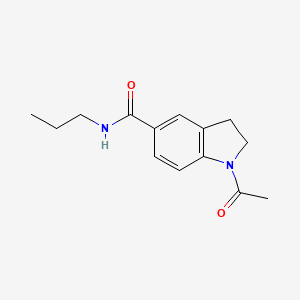
![N-cyclopentyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473908.png)
